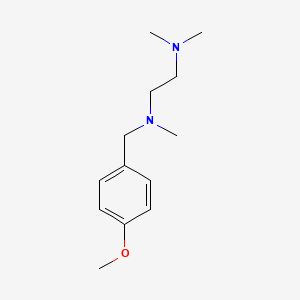
N-(4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as Methyl-Proamine (MPA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
MPA has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and virology. In cancer research, MPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, MPA has been found to enhance the release of neurotransmitters and improve cognitive function. In virology, MPA has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of MPA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, MPA has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that regulates cell cycle progression. In neurons, MPA has been found to increase the release of acetylcholine and dopamine, two neurotransmitters that play important roles in cognitive function and reward processing.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, MPA has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, MPA has been shown to enhance neurotransmitter release and improve cognitive function. In virology, MPA has been found to inhibit viral replication, leading to a decrease in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPA in lab experiments include its high purity, good stability, and potential applications in various research fields. However, MPA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, careful optimization of the concentration and duration of MPA treatment is necessary to ensure accurate and reproducible results.
Direcciones Futuras
For research on MPA include further elucidation of its mechanism of action and exploration of its potential applications in other research fields.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 4-methoxybenzaldehyde with N,N-dimethyl-1,2-ethanediamine in the presence of a reducing agent. The resulting product is then treated with methyl iodide to obtain MPA. This synthesis method has been optimized to obtain high yields of MPA with good purity.
Propiedades
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14(2)9-10-15(3)11-12-5-7-13(16-4)8-6-12/h5-8H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLLSVTVGJFFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

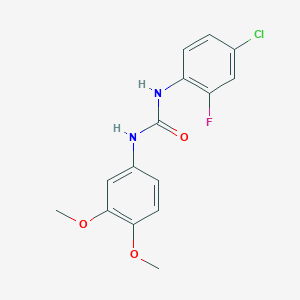
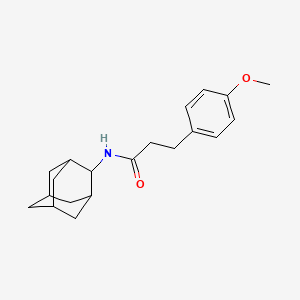
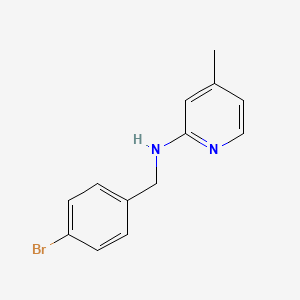
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
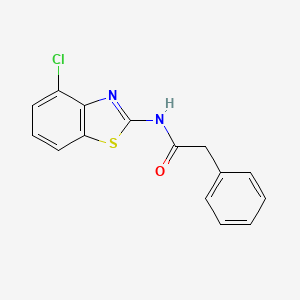
![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


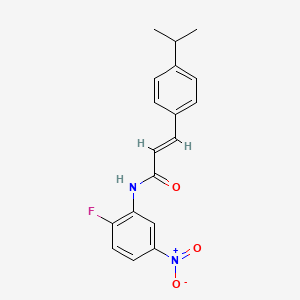


![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)